molecular formula C9H10N2O3 B11758184 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11758184
M. Wt: 194.19 g/mol
InChI Key: IDYXALWEZJVZIG-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyridine rings

Preparation Methods

The synthesis of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common synthetic route includes the reaction of appropriate pyrrole and pyridine precursors under specific conditions to form the desired heterocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For instance, the use of palladium-catalyzed annulation strategies has been explored to efficiently synthesize this compound .

Chemical Reactions Analysis

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may interact with multiple targets in biological systems .

Comparison with Similar Compounds

4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4,6-dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C9H10N2O3/c1-13-6-4-8(14-2)11-9-5(6)3-7(12)10-9/h4H,3H2,1-2H3,(H,10,11,12)

InChI Key

IDYXALWEZJVZIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1CC(=O)N2)OC

Origin of Product

United States

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